[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
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Overview
Description
[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid: is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyrimidine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes like JAK1 and JAK2 . This inhibition can lead to changes in the signaling pathways regulated by these enzymes, potentially altering cellular functions.
Biochemical Pathways
For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .
Result of Action
Similar compounds have been found to have various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.
Biological Probes: It can be used as a probe to investigate biological pathways and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.
Diagnostics: It can be used in diagnostic assays to detect or quantify specific biomolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex molecules.
Comparison with Similar Compounds
[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another triazole-based compound with different functional groups.
3-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but with a different core structure.
Uniqueness: The uniqueness of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid lies in its specific combination of the triazolopyrimidine core, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c9-8(10,11)4-1-2-12-7-13-5(3-6(16)17)14-15(4)7/h1-2H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWXLBZHCBDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)CC(=O)O)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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